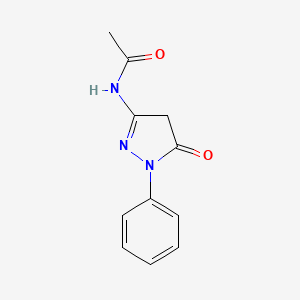

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

説明

“N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide” is a heterocyclic compound . It is a technical grade compound with an empirical formula of C27H41N3O2 . The compound is a solid form with a molecular weight of 439.63 .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound involved the use of a non-steroidal anti-inflammatory drug known as 4-aminophenazone .Molecular Structure Analysis

The molecular structure of “N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide” consists of a pyrazole ring attached to a phenyl group and an acetamide group . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis

Pyrazoles, including “N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized through various strategies and are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical And Chemical Properties Analysis

“N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide” is a solid form compound . It has a melting point of 150-156 °C . The compound has a molecular weight of 439.63 .科学的研究の応用

Medicinal Chemistry and Drug Development

- Synthesis Strategies : Researchers have employed several methods for synthesizing compound 1, including (4+2) cyclocondensations of hydrazines with 1,4-bielectrophilic agents .

- Bioactivities : These compounds exhibit a wide range of bioactivities, making them potential candidates for pharmaceutical applications. Their antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties are noteworthy .

- Specific Applications : Compound 1 and its derivatives have been evaluated for their potential as protein kinase inhibitors, serotonin receptor antagonists, and cancer chemotherapy agents .

Alkaline Phosphatase Inhibition

- Biological Evaluation : Researchers have screened compound 1 and its analogs against human recombinant alkaline phosphatase enzymes, including tissue-nonspecific alkaline phosphatase (h-TNAP), intestinal alkaline phosphatase (h-IAP), placental alkaline phosphatase (h-PLAP), and germ cell alkaline phosphatase (h-GCAP) .

Imidazole Derivatives and Antitumor Potential

- Antitumor Activity : These derivatives were evaluated for their antitumor potential against different cell lines, including MCF-7 and CaCo-2 .

Protein Kinase Cθ Inhibition

- Strategy : Alkoxycarbonyl-functionalized thioamides have been used for the preparation of polycyclic 4,5-dihydro-1,2,4-triazinones, which demonstrate efficient protein kinase Cθ inhibition .

Serotonin Receptor Modulation

Fluorinated Nitrile Imines in Heterocycle Synthesis

作用機序

While the specific mechanism of action for “N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide” is not mentioned in the search results, a synthesized pyrazole derivative was discussed to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

特性

IUPAC Name |

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8(15)12-10-7-11(16)14(13-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNHWIKRKKJFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354967 | |

| Record name | N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide | |

CAS RN |

2311-90-2 | |

| Record name | N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid](/img/structure/B3060245.png)

![3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3060258.png)